REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[N:6]1[CH:7]2[CH2:8][CH:9]([N:14]=[N+:15]=[N-:16])[CH2:10][CH:11]1[CH2:12][CH2:13]2.[CH3:17][OH:18]>>[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[N:6]1[CH:7]2[CH2:8][CH:9]([NH2:14])[CH2:10][CH:11]1[CH2:12][CH2:13]2
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Name
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CCOC(=O)N1C2CCC1CC(N=[N+]=[N-])C2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)N1C2CCC1CC(N=[N+]=[N-])C2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Type
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product
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Smiles
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CCOC(=O)N1C2CCC1CC(N)C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |